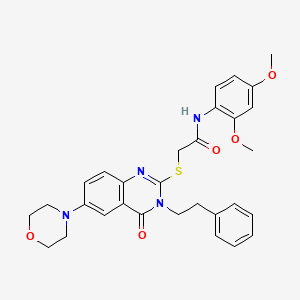

N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Beschreibung

N-(2,4-Dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a morpholino group at position 6, a phenethyl chain at position 3, and a thioacetamide linkage to a 2,4-dimethoxyphenyl group. This structure integrates multiple pharmacophoric elements:

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O5S/c1-37-23-9-11-26(27(19-23)38-2)31-28(35)20-40-30-32-25-10-8-22(33-14-16-39-17-15-33)18-24(25)29(36)34(30)13-12-21-6-4-3-5-7-21/h3-11,18-19H,12-17,20H2,1-2H3,(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGVLSLOHQXAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C30H32N4O5S |

| Molecular Weight | 560.7 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide |

| CAS Number | 689758-99-4 |

The compound features a quinazoline core, a morpholine ring, and multiple aromatic groups that contribute to its biological activity.

Anticancer Properties

Research has highlighted the anticancer potential of quinazoline derivatives, including this compound. Studies indicate that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation pathways .

In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide effectively inhibits the growth of several cancer cell lines such as B16F10 (melanoma), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values indicating potent activity . The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this specific compound exhibits activity against various bacterial strains and fungi, likely due to its ability to interfere with microbial metabolic pathways .

The biological effects of N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways related to cell proliferation and survival.

- Receptor Modulation : It can modulate receptors associated with inflammation and cancer progression, potentially leading to anti-inflammatory effects alongside its anticancer properties.

Case Studies

Several case studies have documented the efficacy of similar quinazoline derivatives:

- Study on Anticancer Activity : A study published in Acta Pharmaceutica demonstrated that compounds structurally related to N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide displayed significant anticancer activity against lung and CNS cancer cell lines .

- Antimicrobial Evaluation : Another research effort focused on synthesizing novel quinazoline derivatives revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C30H32N4O5S

- Molecular Weight : 560.7 g/mol

- CAS Number : 689758-99-4

The structure comprises a quinazolinone derivative integrated with morpholino and thioacetamide functionalities, which contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide exhibit promising anticancer effects. The quinazolinone core is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

Antimicrobial Activity

The presence of morpholino and thio groups enhances the compound's antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, potentially offering a new avenue for antibiotic development. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also play a role in protecting neuronal cells from oxidative stress and apoptosis. Research into related quinazolinone derivatives has highlighted their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Pathways

The synthesis of N-(2,4-dimethoxyphenyl)-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves several key steps:

- Formation of the Quinazolinone Core : This can be achieved through condensation reactions involving anthranilic acid derivatives and isothiocyanates.

- Introduction of the Morpholino Group : This is often accomplished via nucleophilic substitution reactions where morpholine is introduced to the quinazolinone structure.

- Thioacetamide Attachment : The final step involves the reaction of the intermediate with thioacetic acid derivatives to form the complete compound .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a similar quinazolinone derivative exhibited significant cytotoxicity against breast cancer cells (MCF7). The compound induced cell cycle arrest and apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that compounds with similar structures showed substantial activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that modifications to the thio group can enhance antimicrobial efficacy.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent-Driven Activity: The morpholino group in the target compound contrasts with sulfamoylphenyl (antimicrobial) or thioxothiazolidinone (cytotoxic) groups in analogues, suggesting divergent target selectivity . The 2,4-dimethoxyphenyl group differs from dioxopiperidinyl (anticancer) or pyridinyl (anticonvulsant) moieties, implying unique pharmacokinetic or pharmacodynamic profiles .

Quinazolinone vs. Pyrimidine Cores: Quinazolinones (e.g., target compound, compound 5) often target kinases or DNA repair enzymes, while pyrimidine-based structures (e.g., Epirimil) may modulate ion channels or neurotransmitter receptors .

Key Insights:

- Synthetic Flexibility: The thioacetamide linkage is commonly formed via nucleophilic substitution (e.g., KI-mediated reactions) or condensation (e.g., Knoevenagel), enabling modular derivatization .

- Stability: The target compound’s morpholino and methoxyphenyl groups may enhance stability compared to halogenated analogues (e.g., 18f), which require dark storage .

Q & A

Q. Key Optimization Points :

- Use of anhydrous solvents (e.g., DMF, acetone) to minimize side reactions .

- Catalysts like triethylamine to enhance reaction efficiency during coupling steps .

Basic: How is the compound characterized post-synthesis?

Answer:

Characterization involves:

| Technique | Purpose | Example Data | Reference |

|---|---|---|---|

| IR Spectroscopy | Confirm functional groups (e.g., C=O at ~1680 cm⁻¹, S-C=O at ~1250 cm⁻¹) | Peaks at 1682 cm⁻¹ (4-oxoquinazolinone) | |

| ¹H/¹³C NMR | Verify substituent positions and purity | δ 7.2–8.1 ppm (aromatic protons), δ 170–175 ppm (carbonyl carbons) | |

| Mass Spectrometry | Validate molecular weight | m/z 525 (M⁺) with fragmentation patterns | |

| Melting Point | Assess purity | Sharp melting range (e.g., 251–252°C) |

Advanced: How to design experiments to optimize reaction yields?

Answer:

Variables to Test :

Q. Example Workflow :

DoE (Design of Experiments) : Vary solvent, catalyst, and temperature in a factorial design.

Monitoring : Use TLC/HPLC to track intermediate formation .

Yield Analysis : Compare isolated yields (e.g., 68–91% for substituted analogs ).

Advanced: What strategies address discrepancies in biological activity data?

Answer:

Root Causes :

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance receptor binding vs. steric hindrance from bulky groups .

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

Q. Mitigation Strategies :

SAR Studies : Synthesize analogs with systematic substitutions (e.g., methyl, methoxy, sulfonamide) and test in parallel .

Dose-Response Curves : Establish IC₅₀ values across multiple assays to confirm activity trends .

Advanced: How to evaluate pharmacokinetic properties computationally?

Answer:

Key Parameters :

- LogP : Predict lipophilicity (target ~2–5 for oral bioavailability) .

- Solubility : Use QSPR models to estimate aqueous solubility.

- Metabolic Stability : Simulate cytochrome P450 interactions via docking studies.

Q. Tools :

- SwissADME : Predicts absorption, distribution, and toxicity .

- Molecular Dynamics : Assess binding stability with target proteins (e.g., kinases) .

Advanced: What are key considerations in designing analogs with improved activity?

Answer:

Design Criteria :

- Bioisosteric Replacement : Substitute morpholino with piperazine to modulate solubility .

- Steric Modifications : Introduce halogen atoms (Cl, F) at the phenyl ring for enhanced target affinity .

- Prodrug Strategies : Add ester groups to improve membrane permeability .

Q. Validation :

- In Silico Screening : Prioritize analogs with high docking scores.

- In Vitro Testing : Compare IC₅₀ values against parent compound .

Basic: What analytical techniques confirm purity and identity?

Answer:

- HPLC : Purity >95% with a single peak at λ = 254 nm .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 52.85% vs. 52.56% calc.) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (e.g., torsion angles <60° between aromatic rings) .

Advanced: How to resolve conflicting bioactivity results in different assays?

Answer:

Hypothesis Testing :

Assay Conditions : Check pH, serum content, and incubation time (e.g., serum proteins may sequester hydrophobic compounds) .

Target Specificity : Use CRISPR knockouts to confirm on-target effects.

Case Study :

A compound showing anti-inflammatory activity in murine models but not in human PBMCs may require species-specific receptor affinity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.